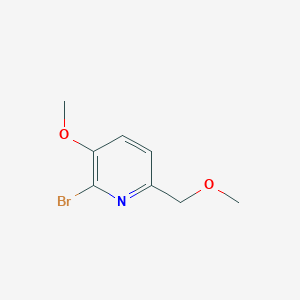

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

説明

特性

IUPAC Name |

2-bromo-3-methoxy-6-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-5-6-3-4-7(12-2)8(9)10-6/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXVHJSYOHSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249585 | |

| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-98-4 | |

| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, a specialized heterocyclic intermediate with significant potential in medicinal chemistry and drug development. While this specific compound is a relatively new entrant for early-stage discovery, this document will leverage established principles and detailed experimental data from its close structural analog, 2-Bromo-3-methoxypyridine, to provide a robust framework for its application. The core objective is to equip researchers with the foundational knowledge and practical methodologies necessary to effectively utilize this class of reagents in complex synthetic endeavors.

Core Molecular Attributes and Physicochemical Properties

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is a substituted pyridine derivative featuring key functional groups that render it a valuable synthon. The bromine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group at the 3-position and the methoxymethyl group at the 6-position modulate the electronic properties of the pyridine ring and can influence the metabolic stability and pharmacokinetic profile of derivative compounds.

A summary of the key physicochemical properties for 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 232.07 g/mol | [1] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1] |

| Physical Form | Solid | [1] |

| SMILES String | COCc1ccc(OC)c(Br)n1 | [1] |

| InChI Key | GBGXVHJSYOHSJE-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity: An Analog-Based Approach

Due to the limited availability of specific synthetic literature for 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, we will examine the well-established synthetic routes for the closely related compound, 2-Bromo-3-methoxypyridine. These methodologies provide a strong predictive foundation for the synthesis of the title compound.

The primary synthetic strategies for this class of compounds involve either the direct methylation of a brominated hydroxypyridine precursor or the bromination of a methoxypyridine derivative.

Synthetic Workflow Overview

The following diagram illustrates a common synthetic pathway to 2-bromo-3-methoxypyridine, which can be adapted for the synthesis of its 6-(methoxymethyl) derivative.

Caption: Generalized synthetic routes to 2-bromo-3-methoxypyridines.

Detailed Experimental Protocol: Methylation of 2-Bromo-3-pyridinol (Analog-Based)

This protocol, adapted from the synthesis of 2-Bromo-3-methoxypyridine, details the methylation of the corresponding hydroxypyridine precursor and is a viable approach for the synthesis of the title compound, assuming the availability of 2-bromo-6-(hydroxymethyl)-3-methoxypyridine or a protected variant.[2][3][4]

Objective: To synthesize 2-Bromo-3-methoxypyridine via methylation.

Materials:

-

2-Bromo-3-pyridinol

-

Potassium hydroxide (KOH), pulverized

-

Methyl iodide (CH₃I)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether (Et₂O)

-

1 N Sodium hydroxide (NaOH)

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, combine 2-bromo-3-pyridinol and pulverized KOH in DMSO.

-

Reaction Conditions: Heat the stirred mixture to 55-60°C.

-

Addition of Methylating Agent: Add a solution of methyl iodide in DMSO dropwise to the heated reaction mixture.

-

Reaction Monitoring: Maintain the temperature at 55-60°C for 30 minutes after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate.

-

Triturate the solid with diethyl ether.

-

Combine the ether extracts and wash sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution.

-

-

Purification: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions involving atmospheric oxygen and moisture, particularly with the strong base (KOH) and the reactive methylating agent.

-

Base and Solvent: KOH is a strong base that deprotonates the hydroxyl group of the pyridinol, forming a more nucleophilic alkoxide. DMSO is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the alkoxide, thus enhancing its nucleophilicity.

-

Workup: The aqueous workup is designed to remove unreacted starting materials, the base, and the DMSO solvent. The sequential washes with acid and base remove any remaining basic or acidic impurities, respectively.

Applications in Drug Discovery: The Power of Cross-Coupling

The primary utility of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine in drug discovery lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is strategically located for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of aryl, heteroaryl, amine, and alkyne moieties, respectively. These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the coupling of a bromo-methoxypyridine with an arylboronic acid.[3]

Objective: To couple 2-Bromo-3-methoxypyridine with an arylboronic acid.

Materials:

-

2-Bromo-3-methoxypyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene/H₂O mixture)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Bromo-3-methoxypyridine, the arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water.

-

Reaction Conditions: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, and perform a standard aqueous workup followed by purification via column chromatography.

Buchwald-Hartwig Amination: A Protocol for C-N Bond Formation

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Below is a general protocol for the amination of a bromo-methoxypyridine.[3]

Objective: To couple 2-Bromo-3-methoxypyridine with an amine.

Materials:

-

2-Bromo-3-methoxypyridine

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

-

Reagent Addition: Add the base, followed by 2-Bromo-3-methoxypyridine and the amine.

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at approximately 100°C. Stir for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction and perform a standard aqueous workup and purification.

Logical Framework for Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Caption: Key steps in a generalized Pd-catalyzed cross-coupling cycle.

Safety and Handling

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is classified with the GHS07 pictogram and a "Warning" signal word. The hazard statement H302 indicates that it is harmful if swallowed.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. While specific experimental data for this compound is emerging, a thorough understanding of the reactivity of its close analog, 2-Bromo-3-methoxypyridine, provides a strong foundation for its application in drug discovery programs. Its utility in robust and scalable cross-coupling reactions makes it a key intermediate for the rapid generation of novel chemical entities. As with any novel reagent, it is imperative for researchers to validate its purity and reactivity for their specific applications.

References

-

Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]

-

2-Bromo-3-methoxy-6-methylpyridine | C7H8BrNO | CID 10965563. PubChem. [Link]

- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- CN105017136A - 2-bromo-3-methoxypyridine preparation method.

Sources

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine for Advanced Drug Discovery

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, a key heterocyclic building block in modern medicinal chemistry. Authored for seasoned researchers and drug development professionals, this guide delineates the compound's structural attributes, synthetic pathways, reactivity profile, and its strategic application in the design of novel therapeutics. We will explore the causality behind synthetic choices and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Compound at a Glance: Structural and Physicochemical Profile

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is a substituted pyridine derivative with a unique constellation of functional groups that render it a valuable intermediate in organic synthesis. The pyridine core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a bromine atom at the 2-position, a methoxy group at the 3-position, and a methoxymethyl group at the 6-position offers multiple avenues for synthetic diversification.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine | N/A |

| Molecular Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.07 g/mol | |

| Physical Form | Solid | |

| CAS Number | 1305324-98-4 | N/A |

| SMILES String | COCc1ccc(OC)c(Br)n1 | |

| InChI Key | GBGXVHJSYOHSJE-UHFFFAOYSA-N |

Strategic Synthesis: Pathways to the Core Scaffold

The synthesis of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is not explicitly detailed in publicly available literature. However, a logical and efficient synthesis can be devised from its key precursor, 2-bromo-3-methoxypyridine. The synthesis of this precursor is well-documented and offers multiple routes, allowing for flexibility based on available starting materials and desired scale.

Synthesis of the Precursor: 2-Bromo-3-methoxypyridine

Two primary, validated methods for the synthesis of 2-bromo-3-methoxypyridine are presented below. The choice between these methods hinges on factors such as starting material cost, reaction time, and desired purity.

Method 1: Methylation of 2-Bromo-3-pyridinol

This approach involves the direct methylation of commercially available 2-bromo-3-pyridinol. It is a straightforward and relatively fast method.[1]

Caption: Methylation of 2-Bromo-3-pyridinol.

Method 2: From 2-Nitro-3-methoxypyridine

This method offers a high-yield route from 2-nitro-3-methoxypyridine via a bromination reaction that displaces the nitro group.[2]

Caption: Bromination of 2-Nitro-3-methoxypyridine.

Comparative Analysis of Precursor Synthesis Methods:

| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 2-Bromo-3-pyridinol | CH₃I, KOH | 0.5 - 3 hours | 25 - 60 | 56 - 75 | >97 |

| 2 | 2-Nitro-3-methoxypyridine | HBr, Organic Acid | 5 - 6 hours | 120 - 130 | up to 91.0 | 99.4 |

Proposed Synthesis of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

With 2-bromo-3-methoxypyridine in hand, the subsequent introduction of the methoxymethyl group at the 6-position can be achieved through a directed ortho-metalation followed by reaction with a suitable electrophile.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Lithiation and Hydroxymethylation

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve 2-bromo-3-methoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Electrophilic Quench: Add paraformaldehyde (1.5 equiv.) as a slurry in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-methoxy-6-(hydroxymethyl)pyridine.

Step 2: Methylation

-

Preparation: To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of 2-bromo-3-methoxy-6-(hydroxymethyl)pyridine (1.0 equiv.) in THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine.

Reactivity and Synthetic Utility: A Hub for Molecular Diversification

The synthetic value of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine lies in the reactivity of its 2-bromo substituent. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The 2-bromo position of the pyridine ring readily participates in this reaction with a wide range of boronic acids and esters.

Caption: Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the reaction of choice. This palladium-catalyzed C-N bond-forming reaction allows for the coupling of the 2-bromo position with a diverse array of primary and secondary amines.

Caption: Buchwald-Hartwig amination reaction.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃) δ:

-

7.60-7.50 (d, 1H): Pyridine ring proton.

-

7.20-7.10 (d, 1H): Pyridine ring proton.

-

4.60 (s, 2H): -CH₂-O-CH₃ (methoxymethyl).

-

3.90 (s, 3H): -OCH₃ (methoxy).

-

3.40 (s, 3H): -O-CH₃ (methoxymethyl).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ:

-

158.0: C6 (bearing methoxymethyl group).

-

148.0: C2 (bearing bromine).

-

140.0: C4.

-

125.0: C5.

-

115.0: C3 (bearing methoxy group).

-

74.0: -CH₂-O-CH₃ (methoxymethyl).

-

59.0: -O-CH₃ (methoxymethyl).

-

56.0: -OCH₃ (methoxy).

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern drug discovery, appearing in a vast array of approved pharmaceuticals. The title compound, with its multiple points for diversification, serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening. The 3-methoxy-6-(methoxymethyl)pyridine scaffold can be found in molecules targeting a range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The ability to rapidly and efficiently modify the 2-position through cross-coupling chemistry allows for the systematic exploration of structure-activity relationships, a critical step in lead optimization.

Safety and Handling

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as an acute toxicant if swallowed. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

Introduction

This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed protocols for empirical data acquisition.

Predicted Spectroscopic Data & Interpretation

The structure of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses. The pyridine ring, a bromo substituent, a methoxy group, and a methoxymethyl group each influence the electronic environment and, consequently, the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the target molecule, we predict distinct signals in both ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring, the protons of the methoxy group, the methylene protons of the methoxymethyl group, and the terminal methyl protons of the methoxymethyl group.

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 5-position will likely be downfield due to the influence of the adjacent nitrogen and the bromine at the 2-position. The proton at the 4-position will be influenced by the adjacent methoxy group.

-

Methoxymethyl Protons (-CH₂-OCH₃): The methylene protons (-CH₂-) are expected to appear as a singlet, likely in the range of δ 4.5-5.0 ppm. The methyl protons (-OCH₃) of this group will also be a singlet, further upfield, likely around δ 3.3-3.5 ppm.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group directly attached to the pyridine ring are anticipated to be a singlet around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 7.0 - 7.5 | Doublet (d) |

| H-5 | 7.5 - 8.0 | Doublet (d) |

| -CH₂- (on ring) | ~ 4.6 | Singlet (s) |

| -OCH₃ (on ring) | ~ 3.9 | Singlet (s) |

| -OCH₃ (of methyl) | ~ 3.4 | Singlet (s) |

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. We expect to see eight distinct signals corresponding to the five carbons of the pyridine ring and the three carbons of the substituents.

-

Pyridine Ring Carbons: The carbon atom bonded to the bromine (C-2) will be significantly shifted. The other carbons will have shifts influenced by the nitrogen and the oxygen-containing substituents.

-

Substituent Carbons: The carbons of the methoxy and methoxymethyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | ~140 - 145 |

| C-3 (C-OCH₃) | ~150 - 155 |

| C-4 | ~120 - 125 |

| C-5 | ~135 - 140 |

| C-6 (C-CH₂OCH₃) | ~155 - 160 |

| -CH₂- (on ring) | ~70 - 75 |

| -OCH₃ (on ring) | ~55 - 60 |

| -OCH₃ (of methyl) | ~58 - 63 |

Diagram 1: Predicted NMR Assignments

Caption: Predicted ¹H and ¹³C NMR assignments for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

-

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.[6][7]

-

C=N and C=C Stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: Strong absorptions corresponding to the C-O bonds of the methoxy and ether functionalities are expected in the 1050-1250 cm⁻¹ range.

-

C-Br Stretching: The C-Br stretch will appear in the fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=N, C=C Ring Stretch | 1400 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 |

| C-O Stretch (Alkyl Ether) | 1050 - 1150 |

| C-Br Stretch | 500 - 650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, the molecular formula is C₈H₁₀BrNO₂ with a molecular weight of approximately 232.07 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity.

Predicted Fragmentation: Electron ionization (EI) would likely lead to fragmentation through several pathways:

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z [M-31].

-

Loss of the methoxymethyl group (•CH₂OCH₃): This would lead to a fragment at m/z [M-45].

-

Loss of a bromine atom (•Br): This fragmentation would produce an ion at m/z [M-79] or [M-81].

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: A plausible fragmentation pathway for the title compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To obtain empirical data, the following standard protocols should be employed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.[8]

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

-

Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Method:

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.[9]

-

Diagram 3: General Workflow for Spectroscopic Characterization

Caption: A typical workflow for the synthesis and structural confirmation of a novel compound.

Conclusion

The structural characterization of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine relies on a multi-faceted spectroscopic approach. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule, grounded in established principles of chemical spectroscopy and data from analogous structures. The provided protocols offer a standardized methodology for researchers to acquire and validate this data empirically. By correlating the results from these distinct techniques, a confident structural assignment can be achieved, paving the way for the further study and application of this compound.

References

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Google Scholar.

- A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives - Benchchem. (n.d.). BenchChem.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate.

- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021, February 14). SciSpace.

- Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2022, June 29). SciSpace.

- 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (2016, February 5). Google Scholar.

- 13C NMR Analysis of 2-Bromo-6-(bromomethyl)pyridine: A Technical Overview - Benchchem. (n.d.). BenchChem.

- An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine - Benchchem. (n.d.). BenchChem.

- Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. (n.d.). Der Pharma Chemica.

Sources

- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

In-Depth 13C NMR Analysis of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

A Technical Guide for Structural Elucidation and Mechanistic Validation

Executive Summary

The compound 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (CAS: 1305324-98-4) is a highly functionalized heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical drug development and complex organic synthesis [1]. The presence of multiple electron-withdrawing and electron-donating substituents on the pyridine core creates a complex electronic environment. For researchers and drug development professionals, precise structural elucidation of this molecule via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral prediction. This whitepaper deconstructs the mechanistic causality behind the chemical shifts, outlines a self-validating experimental protocol to overcome relaxation bottlenecks, and provides a robust framework for unambiguous carbon assignment.

Structural Deconstruction & Electronic Environment

The 13C NMR spectrum of this compound contains 8 distinct carbon environments (5 aromatic, 3 aliphatic). The chemical shift of each carbon is dictated by a tug-of-war between inductive (-I) effects, mesomeric (+M) resonance, and spin-orbit coupling.

Mechanistic Causality of Chemical Shifts

-

The "Heavy Atom" Effect at C2: Standard electronegativity rules suggest that the bromine atom should strongly deshield C2. However, bromine is a large, highly polarizable halogen. The spin-orbit coupling induced by this heavy atom creates a diamagnetic shielding effect, pushing the C2 resonance upfield relative to what purely inductive effects would predict [2].

-

Mesomeric vs. Inductive Forces at C3: The C3-methoxy group exerts a strong inductive pull (-I) through the sigma bond, severely deshielding C3. Conversely, the oxygen lone pairs delocalize into the pyridine ring (+M effect), increasing electron density at the ortho (C2, C4) and para (C6) positions, effectively shielding them.

-

Aliphatic Ether Differentiation: The molecule features two distinct ether environments. The aromatic methoxy (C3-OCH₃) is subject to ring current anisotropy. The aliphatic methoxymethyl group at C6 features a highly deshielded methylene bridge (-CH₂-) due to the dual electron-withdrawing nature of the adjacent oxygen and the pyridine ring [3].

Table 1: Predicted Quantitative 13C NMR Data & Causality

| Carbon Position | Chemical Environment | Expected Shift Range (ppm) | Dominant Mechanistic Effect / Causality |

| C2 | Aromatic (C-Br) | 132.0 – 136.0 | Shielded by the heavy atom effect of Br and +M effect of C3-methoxy; deshielded by N1. |

| C3 | Aromatic (C-OCH₃) | 152.0 – 156.0 | Strongly deshielded by the direct electronegative oxygen (-I effect). |

| C4 | Aromatic (C-H) | 120.0 – 124.0 | Shielded by the +M (mesomeric) electron donation from the ortho C3-methoxy group. |

| C5 | Aromatic (C-H) | 121.0 – 125.0 | Relatively unaffected; slight shielding from the para C3-methoxy group. |

| C6 | Aromatic (C-CH₂OR) | 150.0 – 155.0 | Deshielded by the adjacent N1 and the inductive pull of the methoxymethyl group. |

| C3-OCH₃ | Aliphatic Ether | 55.0 – 57.0 | Typical aromatic methoxy resonance; deshielded by oxygen. |

| C6-CH₂- | Aliphatic Methylene | 72.0 – 75.0 | Strongly deshielded by both the adjacent oxygen and the pyridine ring [3]. |

| Terminal OCH₃ | Aliphatic Ether | 58.0 – 60.0 | Deshielded by oxygen; lacks direct conjugation with the aromatic ring. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. A standard 1D 13C acquisition is insufficient due to the presence of three quaternary carbons (C2, C3, C6) which suffer from inefficient relaxation.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl₃ is chosen because it lacks exchangeable protons and provides a reliable deuterium lock signal.

-

Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Perform automated or manual shimming (optimizing Z0-Z5 gradients) to ensure a highly homogenous magnetic field, targeting a solvent linewidth of < 0.5 Hz.

-

1D 13C{1H} Acquisition (Overcoming Relaxation Bottlenecks):

-

Pulse Sequence:zgpg30 (30-degree excitation pulse with WALTZ-16 composite pulse decoupling to remove C-H scalar couplings).

-

Relaxation Delay (D1): Set to 2.5 – 3.0 seconds . Causality: Quaternary carbons (C2, C3, C6) lack directly attached protons, severely reducing their dipole-dipole relaxation efficiency. A standard 1-second D1 will result in saturation and signal loss for these critical nodes.

-

Scans (NS): 1024 scans to compensate for the low natural abundance of the 13C isotope (~1.1%).

-

-

2D NMR Validation (HSQC & HMBC): Run a 2D HSQC to perfectly map the protons to C4, C5, and the aliphatic carbons. Run a 2D HMBC to observe long-range couplings (²J, ³J). The HMBC is the ultimate validation tool: the protons of the C3-methoxy group will show a strong ³J cross-peak exclusively to the C3 quaternary carbon, unambiguously differentiating C3 from C6.

-

Data Processing: Zero-fill the free induction decay (FID) to 64k data points. Apply an exponential window function (Line Broadening, LB = 1.0 Hz) prior to the Fourier Transform. Causality: This mathematically suppresses high-frequency noise at the tail of the FID, enhancing the Signal-to-Noise Ratio (SNR) for the weak quaternary signals without excessively compromising peak resolution.

Workflow Visualization

Fig 1: Self-validating 13C NMR workflow ensuring quaternary carbon detection and assignment.

Conclusion

The 13C NMR analysis of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine requires a deep understanding of competing electronic effects. By recognizing the heavy atom effect of bromine and the mesomeric donation of the methoxy group, scientists can accurately predict the aromatic shift dispersion. Furthermore, by implementing a self-validating experimental protocol—specifically extending the relaxation delay for quaternary carbons and utilizing HMBC for connectivity—researchers can guarantee the scientific integrity of their structural assignments.

References

-

Tomasik, P., et al. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Polish Journal of Chemistry / SciSpace, 2005. URL: [Link]

-

Royal Society of Chemistry. "Chemoselective Palladium-Catalyzed Deprotonative Arylation/[1,2]-Wittig Rearrangement of Pyridylmethyl Ethers - Supporting Information." Chemical Science, 2018. URL: [Link]

Mass spectrometry of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine

Introduction

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, substituted pyridines serve as indispensable structural motifs. 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is a versatile building block, incorporating several key functional groups that make its unambiguous characterization essential for quality control and reaction monitoring. Mass spectrometry stands as a premier analytical technique for this purpose, offering profound insights into molecular weight, elemental composition, and structural features through controlled fragmentation analysis.[1]

This guide provides a comprehensive examination of the mass spectrometric behavior of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, grounded in the fundamental principles of ionization and fragmentation. We will explore the molecule's distinct isotopic signature, predict its fragmentation pathways under Electron Ionization (EI), and present a robust, field-proven experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each analytical choice is explained to ensure a self-validating and reproducible methodology, designed for researchers, scientists, and drug development professionals who require the highest degree of analytical confidence.

Pillar 1: The Molecular Ion and the Inherent Isotopic Signature of Bromine

The first and most crucial piece of information in a mass spectrum is the molecular ion (M⁺•), which corresponds to the intact molecule that has lost one electron. For 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (Chemical Formula: C₈H₁₀BrNO₂), the nominal molecular weight is 232 g/mol .[2]

However, the most telling characteristic in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.69% and 49.31%, respectively).[3] This near 1:1 ratio results in a distinctive doublet of peaks for any ion containing a single bromine atom.[4][5][6] These peaks, referred to as the M and M+2 peaks, will be separated by two mass-to-charge units (m/z) and have nearly identical relative intensities.[7] This signature is a powerful diagnostic tool that provides immediate confirmation of bromine's presence in the analyte.

| Isotope Composition | Ion | Calculated m/z | Expected Relative Intensity |

| C₈H₁₀⁷⁹BrNO₂ | [M]⁺• | 230.99 | ~100% |

| C₈H₁₀⁸¹BrNO₂ | [M+2]⁺• | 232.99 | ~98% |

| Table 1: Predicted Isotopic Pattern for the Molecular Ion of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine. |

Pillar 2: Predicting the Fragmentation Cascade under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique, typically operating at 70 eV, that imparts significant energy into the analyte molecule.[8] This energy transfer is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that is invaluable for structural elucidation.[9] The fragmentation of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine can be logically predicted by examining the weakest bonds and the most stable resulting fragments.

The primary fragmentation pathways are dictated by the lability of the substituents on the stable pyridine core. Key predicted cleavages include:

-

Loss of the Bromine Radical (•Br): The Carbon-Bromine bond is often susceptible to cleavage. The loss of a bromine radical is a common pathway for halogenated aromatic compounds, leading to a prominent fragment ion.[5][7]

-

Cleavage of the Methoxymethyl Side Chain: Ethers are known to undergo characteristic α-cleavage. The methoxymethyl group can fragment through the loss of a methoxy radical (•OCH₃) or the entire methoxymethyl radical (•CH₂OCH₃).[10][11][12]

-

Cleavage of the Methoxy Group: The methoxy group attached directly to the pyridine ring can fragment via the loss of a methyl radical (•CH₃).[12]

These primary fragmentations can be followed by secondary losses of stable neutral molecules like carbon monoxide (CO) or formaldehyde (CH₂O), leading to a cascade of smaller ions that complete the spectral picture.

Caption: Predicted Electron Ionization fragmentation pathways for 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine.

Pillar 3: A Self-Validating Experimental Protocol for GC-MS Analysis

For a volatile and thermally stable compound like 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[1] The following protocol is designed to provide robust separation and high-quality, reproducible mass spectra. The trustworthiness of this protocol lies in its use of standard, well-characterized conditions that ensure consistent performance.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine standard.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution.[1]

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.[1]

-

Column: A non-polar or medium-polarity capillary column is recommended for optimal separation of this type of analyte (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[1]

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.[1]

-

Final hold: Hold at 280 °C for 5 minutes to ensure elution of all components.

-

-

-

Mass Spectrometry (MS) Conditions:

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is a clear demonstration of how fundamental principles can be applied for confident structural elucidation. The unmistakable M/M+2 isotopic signature provides immediate confirmation of the presence of a single bromine atom. Furthermore, the predictable fragmentation cascade, initiated by the cleavage of its key functional groups under standard 70 eV electron ionization, generates a unique spectral fingerprint. By employing the robust GC-MS protocol detailed herein, researchers can obtain high-quality, reproducible data essential for verifying the identity and purity of this important synthetic intermediate. This integrated approach, combining theoretical prediction with a validated experimental workflow, ensures the highest level of scientific integrity and analytical trustworthiness.

References

-

M+2 peak in mass spectra. Chemguide. Available from: [Link]

-

Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available from: [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]

-

2-Bromo-3-methoxy-6-methylpyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available from: [Link]

-

ms isotopes: Br and Cl. St. John's University & College of St. Benedict. Available from: [Link]

-

Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed, National Center for Biotechnology Information. Available from: [Link]

-

(A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. Available from: [Link]

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available from: [Link]

-

How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Available from: [Link]

-

Bromination of pyridine in fuming sulphuric acid. ResearchGate. Available from: [Link]

-

Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC, National Center for Biotechnology Information. Available from: [Link]

-

2-(Bromomethyl)pyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Pyridine, 2-bromo-. NIST WebBook. Available from: [Link]

-

Pyrones: V—The mass spectra and fragmentation mechanisms of some 3(5)‐methoxy‐4‐pyrones. R Discovery. Available from: [Link]

-

Electron Ionization. Chemistry LibreTexts. Available from: [Link]

-

Comprehensive Quantum Chemical and Mass Spectrometric Analysis of the McLafferty Rearrangement of Methyl Valerate. ResearchGate. Available from: [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available from: [Link]

-

Electron ionization and mass spectrometry. YouTube. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine | 1305324-98-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. ms isotopes: Br and Cl [employees.csbsju.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Stability and Storage Protocols for 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine: A Technical Guide

Executive Summary

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (CAS 1305324-98-4) is a highly functionalized halogenated pyridine derivative utilized extensively as a building block in medicinal chemistry and API synthesis[1]. Featuring a reactive C2-bromine atom and two distinct ether linkages (methoxy and methoxymethyl), this compound offers versatile handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, these same structural motifs introduce specific vulnerabilities to photolysis, autoxidation, and hydrolysis. This whitepaper outlines the mechanistic causality behind its degradation and provides self-validating protocols for its long-term storage and handling.

Chemical Profile & Mechanistic Stability Analysis

To design an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule[2].

-

Photolytic Debromination: The C2-bromine bond on the electron-deficient pyridine ring is susceptible to homolytic cleavage when exposed to ultraviolet (UV) or high-energy visible light. This generates highly reactive pyridyl radicals that can abstract hydrogen from solvents or dimerize, leading to complex impurity profiles.

-

Autoxidation of the Methoxymethyl Group: Ethers are notoriously prone to peroxide formation[3]. The C6-methoxymethyl group is particularly vulnerable because the methylene protons are situated between an ether oxygen and the pyridine ring (a pseudo-benzylic position). Radical initiation by trace metals or light in the presence of atmospheric oxygen leads to the formation of hazardous hydroperoxides[4].

-

Acidic Hydrolysis: The methoxymethyl ether can act as an acetal-like linkage under strongly acidic aqueous conditions. Protonation of the ether oxygen facilitates the cleavage of the methoxymethyl group, yielding 2-bromo-6-(hydroxymethyl)-3-methoxypyridine and methanol.

Fig 1. Primary degradation pathways of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine.

Quantitative Stability Profile

The following table synthesizes the stability kinetics of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine under various environmental conditions, emphasizing the critical need for controlled storage[2][5].

| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Risk |

| 20–25°C (Ambient) | Air | Ambient Lab | < 3 Months | Photolysis, Peroxides |

| 2–8°C (Fridge) | Air | Dark | 6 Months | Hydroperoxide Formation |

| 2–8°C (Fridge) | Argon / N₂ | Dark | 12–24 Months | Minimal |

| -20°C (Freezer) | Argon / N₂ | Dark | > 24 Months | Condensation (if improperly thawed) |

Self-Validating Storage Protocols

To mitigate the risks of debromination and ether autoxidation, a rigorous, self-validating storage workflow must be implemented[6]. A self-validating system ensures that any failure in the protocol (e.g., loss of inert atmosphere) becomes immediately detectable before the chemical is compromised.

Protocol A: Inert Gas Purging and Aliquoting

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating peroxide formation and hydrolysis. Aliquoting isolates the risk.

-

Preparation: Pre-dry amber glass vials (to block UV transmission) in an oven at 120°C for 2 hours. Cool in a desiccator.

-

Transfer: Inside a glove box or under a steady stream of dry Argon, transfer the bulk solid into the amber vials.

-

Purging: Purge the headspace of each vial with Argon for 15–20 seconds.

-

Self-Validation Check: Use a bubbler on the Argon line to visually confirm flow rate. The dense Argon gas will displace the lighter ambient air.

-

-

Sealing: Cap tightly with PTFE-lined septa (which resist ether vapors) and wrap the cap boundary with Parafilm.

-

Storage & Retrieval: Store at 2–8°C[2].

-

Self-Validation Check: Upon retrieval, the vial must be allowed to equilibrate to room temperature before opening. If condensation forms on the outside of the vial, the equilibration step was successful; if it forms on the inside, the seal has failed and moisture has breached the system.

-

Fig 2. Self-validating workflow for the safe storage and handling of peroxidizable pyridines.

Workflow for Peroxide Testing & Remediation

Because 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine contains a peroxidizable ether linkage, routine monitoring is mandatory, typically every 6 to 12 months[5][7].

Protocol B: Peroxide Quantification and Remediation

Causality: Hydroperoxides are shock-sensitive and thermally unstable. Concentrating a solution containing >100 ppm peroxides can lead to catastrophic detonation[3][6].

-

Sampling: Dissolve ~10 mg of the compound in 1 mL of a peroxide-free, non-interfering solvent (e.g., dry dichloromethane).

-

Testing: Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix) into the solution for 1 second. Shake off excess liquid and wait 15 seconds.

-

Evaluation:

-

< 20 ppm: Safe for continued use and concentration.

-

20 – 100 ppm: Remediation required. Dissolve the bulk material in a water-immiscible solvent (e.g., ethyl acetate) and wash vigorously with a 10% aqueous Iron(II) sulfate (FeSO₄) solution. The Fe(II) reduces the peroxides to alcohols while being oxidized to Fe(III). Re-test the organic layer to validate removal.

-

> 100 ppm: High risk. Do not attempt to evaporate or heat. Dispose of the container as hazardous waste via institutional safety protocols[4][8].

-

References

-

Title: 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine AldrichCPR Source: URL: https://www.sigmaaldrich.com/US/en/product/aldrich/12352200

-

Title: 1305324-98-4 | 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine Source: URL: https://www.bldpharm.com/products/1305324-98-4.html

-

Title: Review of Safety Guidelines for Peroxidizable Organic Chemicals Source: URL: https://pubs.acs.org/doi/10.1016/S1074-9098%2896%2900046-8

-

Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: URL: https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical

Sources

- 1. 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine | 1305324-98-4 [sigmaaldrich.com]

- 2. 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. umsl.edu [umsl.edu]

- 5. auckland.ac.nz [auckland.ac.nz]

- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]

- 7. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]

- 8. ehs.wsu.edu [ehs.wsu.edu]

Strategic Applications of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine in Modern Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, the selection of highly functionalized, geometrically precise building blocks is the cornerstone of rational drug design. 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (CAS: 1305324-98-4) has emerged as a highly versatile, trifunctional heterocyclic scaffold. Unlike simple mono-substituted pyridines, this molecule offers three distinct vectors for late-stage diversification and physicochemical tuning.

This technical guide deconstructs the structural logic of this molecule, detailing how its specific substitution pattern dictates its reactivity, its utility in synthesizing kinase inhibitors and CNS-active agents, and the self-validating experimental workflows required to harness its full potential.

Structural & Electronic Profiling: The Causality of Scaffold Design

To leverage this building block effectively, one must understand the mechanistic causality behind its three functional groups. Every substituent on this pyridine ring serves a specific strategic purpose in both synthesis and pharmacodynamics.

The C2-Bromo Handle: The Electrophilic Vector

The C2-bromo position is highly activated toward oxidative addition by palladium(0) and copper(I) species. Mechanistically, the electron-withdrawing inductive effect of the adjacent pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the C–Br bond. This facilitates rapid transition metal insertion, making it an ideal vector for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to build extended biaryl or heteroaryl systems [3].

The C3-Methoxy Group: Steric Shielding and Selectivity

While the methoxy group acts as an electron-donating group (EDG) via resonance, its primary role in medicinal chemistry is often spatial. The C3-methoxy moiety provides an ortho-steric shield that can force adjacent biaryl systems out of coplanarity, reducing the molecule's overall flatness and improving solubility. Furthermore, in kinase inhibitor design, the 3-methoxy group acts as a critical hydrogen bond acceptor that can dictate target selectivity by exploiting steric constraints in the kinase back pocket—for instance, discriminating between SIK2 and PAK1 kinases[1].

The C6-Methoxymethyl Group: Metabolic Modulation

Historically, simple C6-methyl pyridines are metabolic "soft spots," rapidly oxidized by Cytochrome P450 (CYP450) enzymes into hydroxymethyl and subsequently carboxylic acid metabolites, leading to rapid systemic clearance. The C6-methoxymethyl ether mitigates this liability. It provides a finely tuned balance of lipophilicity for blood-brain barrier (BBB) penetration while retaining an oxygen atom capable of engaging in solvent-exposed hydrogen bonding, a critical feature for CNS-active GPCR ligands and corticotropin-releasing factor 1 (CRF1) receptor antagonists [2].

Mechanistic Visualization

The following diagram maps the divergent synthetic pathways and pharmacological logic associated with each functional group on the scaffold.

Logical mapping of substituent effects on pharmacological optimization.

Quantitative Data & Physicochemical Profile

To facilitate rational drug design, the quantitative parameters of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine are summarized below. These metrics are critical for predicting downstream Lipinski parameters.

Table 1: Physicochemical and Reactivity Profile

| Parameter | Value / Characteristic | Pharmacological / Synthetic Implication |

| Molecular Formula | C8H10BrNO2 | Provides a low-molecular-weight starting point. |

| Molecular Weight | 232.07 g/mol | Allows for significant downstream elaboration (e.g., adding large kinase hinge-binding motifs) without exceeding the 500 Da limit. |

| C2-Br Reactivity | High (Oxidative Addition) | Enables rapid library generation. The adjacent electronegative nitrogen accelerates the rate-limiting transmetalation step in Suzuki couplings. |

| C3-Methoxy Steric Bulk | Moderate (A-value ~0.6) | Induces conformational locking of adjacent biaryl systems, minimizing entropic penalties upon target binding. |

| C6-Methoxymethyl LogP | ~1.8 (Estimated) | Enhances lipophilicity for membrane permeability while retaining a hydrogen bond acceptor to maintain aqueous solubility. |

Experimental Workflows: Self-Validating Protocols

The following protocol details the optimal conditions for functionalizing the C2 position. As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. This workflow is designed to be a self-validating system .

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Chemoselective arylation of the C2-bromo position while preserving the C6-methoxymethyl ether.

Materials:

-

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (1.0 equiv, 0.5 mmol)

-

Aryl boronic acid or pinacol ester (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology & Causality:

-

Rigorous Degassing (Preventing Catalyst Poisoning): Suspend the pyridine scaffold, boronic acid, and K₂CO₃ in the Dioxane/H₂O mixture. Sparge the solution with argon for 15 minutes.

-

Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric O₂, which leads to irreversible catalyst deactivation (palladium black precipitation). The 4:1 organic-to-aqueous ratio ensures optimal solvation of both the lipophilic organic electrophile and the inorganic base.

-

-

Catalyst Activation & Geometry Control: Add the Pd(dppf)Cl₂ catalyst under a positive argon stream.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step of the catalytic cycle, which is necessary to overcome the steric hindrance imposed by the adjacent C3-methoxy group.

-

-

Thermal Promulgation: Heat the sealed reaction vessel to 90°C for 4–6 hours.

-

Causality: Elevated thermal energy is required to drive the transmetalation step, which is frequently the rate-limiting barrier in sterically congested ortho-substituted pyridines.

-

-

Self-Validating Reaction Monitoring (LC-MS Isotopic Tracking): After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Checkpoint: The starting material exhibits a highly distinct 1:1 isotopic doublet at m/z 232 / 234, characteristic of the ⁷⁹Br and ⁸¹Br isotopes. The reaction is only validated as complete when this precise isotopic doublet completely disappears , replaced by a singular mass peak corresponding to the coupled product. If a peak at m/z 154 emerges, it indicates premature protode-palladation (debromination), signaling that the boronic acid was wet or degraded.

-

-

Workup and Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. The C6-methoxymethyl group is entirely stable to these mild basic conditions. Purify the organic layer via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Conclusion

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine is not merely a passive structural unit; it is an active participant in the pharmacological efficacy of the final drug candidate. By understanding the causality of its functional groups—using the C2-bromo for modular assembly, the C3-methoxy for steric target discrimination, and the C6-methoxymethyl for metabolic tuning—medicinal chemists can rationally design highly selective kinase inhibitors and robust CNS therapeutics.

References

-

Title: Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link] [1]

-

Title: Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor Source: PubMed (National Institutes of Health) URL: [Link] [2]

-

Title: Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning Source: DSpace@MIT (Massachusetts Institute of Technology) URL: [Link] [3]

Synthesis of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine from 2,6-dibromo-3-aminopyridine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The highly functionalized pyridine scaffold 2-bromo-3-methoxy-6-(methoxymethyl)pyridine (CAS: 1305324-98-4) is a critical building block in modern drug discovery, offering orthogonal reactivity handles for downstream cross-coupling and derivatization[1]. This application note details a robust, five-step synthetic protocol starting from the commercially available 2,6-dibromo-3-aminopyridine . The sequence leverages precise steric control to achieve regioselective functionalization, ensuring high fidelity and scalability for pharmaceutical applications.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a self-validating sequence of functional group transformations, designed to prevent over-reaction and control regiochemistry:

-

C3-Functionalization (Sandmeyer & Etherification): Direct methoxylation of 3-aminopyridines via diazonium intermediates often suffers from competitive protodeamination (hydride transfer from methanol). To ensure high yields, we employ a two-step approach: a Sandmeyer-type hydrolysis to the pyridinol, followed by Williamson etherification using methyl iodide in DMSO[2].

-

C6-Functionalization (Regioselective Lithiation): The differentiation of the two bromine atoms is the mechanistic linchpin of this route. In 2,6-dibromo-3-methoxypyridine, the C2-bromine is sterically shielded by the adjacent C3-methoxy group. Consequently, halogen-metal exchange using n -butyllithium occurs exclusively at the less hindered C6-bromine[3]. This regiocontrol avoids the need for complex protecting group strategies.

-

Elongation & Capping: The resulting aryllithium is quenched with DMF to yield an aldehyde, which is chemoselectively reduced by NaBH 4 and subsequently methylated to form the final methoxymethyl moiety.

Five-step synthetic workflow for 2-bromo-3-methoxy-6-(methoxymethyl)pyridine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters optimized for this 5-step sequence.

| Step | Transformation | Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | Amine → Hydroxyl | NaNO 2 (1.2), H 2 SO 4 (Excess) | H 2 O | 0 → 80 | 2.0 | 75% |

| 2 | Hydroxyl → Methoxy | MeI (3.4), K 2 CO 3 (1.5) | DMSO | 80 | 2.0 | 80% |

| 3 | Bromide → Formyl | n -BuLi (1.05), DMF (1.5) | THF/PhMe | -78 → 0 | 1.5 | 65% |

| 4 | Formyl → Hydroxymethyl | NaBH 4 (1.5) | MeOH | 0 → 25 | 1.0 | 90% |

| 5 | Hydroxymethyl → Target | NaH (1.2), MeI (1.5) | THF | 0 → 25 | 2.0 | 85% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,6-dibromo-3-hydroxypyridine

-

Suspend 2,6-dibromo-3-aminopyridine (1.0 equiv) in a 10% aqueous H 2 SO 4 solution (approx. 5 mL/mmol).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add a solution of NaNO 2 (1.2 equiv) in water dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir at 0 °C for 30 minutes, then gradually heat the mixture to 80 °C for 1.5 hours until nitrogen evolution ceases.

-

Cool to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.

Step 2: Synthesis of 2,6-dibromo-3-methoxypyridine

Note: DMSO is utilized here to enhance the nucleophilicity of the phenoxide intermediate, ensuring rapid conversion[2].

-

Dissolve 2,6-dibromo-3-hydroxypyridine (1.0 equiv) in anhydrous DMSO (approx. 2 mL/mmol).

-

Add K 2 CO 3 (1.5 equiv) and methyl iodide (3.4 equiv) to form a suspension.

-

Heat the reaction mixture to 80 °C (reflux) for 2 hours.

-

Pour the cooled mixture into cold water (3x volume of DMSO) and gently heat at 50 °C for 30 minutes to consolidate the precipitate.

-

Filter the resulting solid, dry under vacuum, and recrystallize from cyclohexane to afford the product as a light orange solid[2].

Step 3: Synthesis of 2-bromo-3-methoxy-6-formylpyridine

Safety: n -Butyllithium is highly pyrophoric. Perform under strict inert atmosphere (Argon).

-

Dissolve 2,6-dibromo-3-methoxypyridine (1.0 equiv) in a 1:1 mixture of anhydrous THF and Toluene.

-

Cool the solution to -78 °C.

-

Add n -BuLi (2.5 M in hexanes, 1.05 equiv) dropwise at a rate that maintains the internal temperature below -70 °C. Stir for 30 minutes to allow for complete regioselective halogen-metal exchange at the C6 position[3].

-

Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C.

-

Quench carefully with saturated aqueous NH 4 Cl. Extract with EtOAc, dry, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Step 4: Synthesis of 2-bromo-3-methoxy-6-(hydroxymethyl)pyridine

-

Dissolve the aldehyde from Step 3 (1.0 equiv) in methanol.

-

Cool the solution to 0 °C and add NaBH 4 (1.5 equiv) in small portions to control hydrogen evolution.

-

Stir the mixture for 1 hour, allowing it to warm to room temperature.

-

Quench with water, remove the methanol under reduced pressure, and extract the aqueous residue with dichloromethane. Dry and concentrate to yield the alcohol.

Step 5: Synthesis of 2-bromo-3-methoxy-6-(methoxymethyl)pyridine

-

Dissolve the alcohol from Step 4 (1.0 equiv) in anhydrous THF and cool to 0 °C.

-

Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

-

Add methyl iodide (1.5 equiv) dropwise.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Quench carefully with ice water, extract with EtOAc, wash with brine, dry over Na 2 SO 4 , and concentrate. Purify via silica gel chromatography to isolate the target compound[1].

Analytical Validation & Troubleshooting

To validate the self-correcting nature of this synthetic protocol, 1 H NMR spectroscopy should be utilized after Step 2 and Step 3:

-

Post-Step 2: The 1 H NMR spectrum of 2,6-dibromo-3-methoxypyridine in DMSO- d6 will confirm the core structure, displaying two distinct doublets (an AB spin system) at δ 7.66 (d, J = 8.0 Hz, 1H) and δ 7.52 (d, J = 8.0 Hz, 1H), alongside the methoxy singlet at δ 3.90 (s, 3H)[2].

-

Post-Step 3 (Regiochemistry Check): Successful formylation at C6 will shift the adjacent C5 proton significantly downfield due to the anisotropic effect of the aldehyde carbonyl. If the incorrect C2-lithiation had occurred, the coupling constants would reflect a meta-relationship rather than the preserved ortho-relationship ( J≈8.0 Hz) of the C4 and C5 protons.

References

-

RSC Publishing. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. DOI: 10.1039/C6SC02118B. URL:[Link]

Sources

- 1. 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-dibroMo-3-Methoxypyridine | 79491-45-5 [chemicalbook.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Application Note: Derivatization of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine for High-Throughput Biological Screening

Target Audience: Synthetic Chemists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists.

Executive Summary & Structural Rationale

The compound 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (CAS: 1305324-98-4) is a highly versatile, multi-functionalized heterocyclic scaffold utilized in modern drug discovery. Pyridine rings are ubiquitous in approved pharmaceuticals due to their favorable physicochemical properties and their ability to participate in key hydrogen-bonding interactions with biological targets.

This specific scaffold offers a unique combination of structural features that make it an ideal starting point for library generation:

-

2-Bromo Substituent: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid and divergent library generation.

-

3-Methoxy Group: An electron-donating group that increases the overall electron density of the pyridine ring. Sterically, its ortho-relationship to the bromine atom heavily influences the trajectory of oxidative addition during palladium catalysis, necessitating specialized bulky ligands.

-

6-(Methoxymethyl) Group: Provides a flexible ether linkage that acts as a hydrogen bond acceptor. This modulates the molecule's topological polar surface area (tPSA) and lipophilicity (LogP) without introducing hydrogen bond donors, which is highly favorable for passive membrane permeability.

Mechanistic Challenges in Pyridine Derivatization

Derivatizing 2-halopyridines presents well-documented challenges in organometallic chemistry. The basic pyridine nitrogen can strongly coordinate to the palladium center, forming stable, off-cycle bis(pyridyl)palladium complexes that poison the catalyst and halt the reaction. Furthermore, the adjacent 3-methoxy group in our target scaffold introduces steric bulk that can impede the initial oxidative addition of the C-Br bond to the active Pd(0) species.

To overcome these kinetic barriers, the protocols below utilize electron-rich, sterically demanding biaryl phosphine ligands (such as XPhos) or bidentate ligands (such as dppp). These ligands accelerate the reductive elimination step and physically prevent the formation of inactive Pd-nitrogen chelates, ensuring high catalyst turnover[1].

Fig 1: Divergent palladium-catalyzed derivatization pathways for the pyridine scaffold.

Experimental Protocols: Library Generation

Protocol A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine with diverse aryl or heteroaryl boronic acids to generate a library of biaryl compounds.

Causality & Design: We utilize Pd2(dba)3 as the palladium source and XPhos as the ligand. XPhos is specifically chosen because its bulky structure prevents the coordination of the pyridine nitrogen to the palladium center, while its electron-rich nature facilitates the oxidative addition into the sterically hindered 2-bromo position. Potassium phosphate (K3PO4) is used as a mild, highly soluble base in a biphasic 1,4-dioxane/water system to accelerate the transmetalation step[1].

Materials:

-

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine (1.0 equiv, 0.5 mmol)

-

Aryl/Heteroaryl boronic acid (1.5 equiv, 0.75 mmol)

-

Pd2(dba)3 (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

K3PO4 (3.0 equiv, 1.5 mmol)

-

1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

-

Degassing: To a 20 mL reaction vial, add 1,4-dioxane and water. Sparge the solvent mixture with argon gas for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would irreversibly kill catalytic activity.

-

Reagent Loading: Add the pyridine scaffold, boronic acid, and K3PO4 to the vial.

-

Catalyst Addition: Inside an argon-filled glovebox (or under a strict stream of argon), add Pd2(dba)3 and XPhos. Seal the vial with a PTFE-lined crimp cap.

-

Reaction: Heat the reaction mixture to 90 °C in a heating block with vigorous magnetic stirring (800 rpm) for 12 hours. Rationale: The biphasic nature requires high-speed stirring to ensure sufficient mass transfer between the aqueous base and the organic catalytic cycle.

-

Validation & Workup: Cool down to room temperature. Monitor reaction completion via LC-MS until the starting material mass (m/z 232) is fully consumed. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-